molecular formula C11H11N3O3 B8528963 1-[2-(4-Nitrophenoxy)ethyl]imidazole CAS No. 75912-69-5

1-[2-(4-Nitrophenoxy)ethyl]imidazole

Cat. No.: B8528963
CAS No.: 75912-69-5
M. Wt: 233.22 g/mol
InChI Key: VADAYXNUIPCDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Nitrophenoxy)ethyl]imidazole is an imidazole derivative characterized by a nitro-substituted phenoxyethyl chain attached to the nitrogen atom of the imidazole ring. The compound combines the electron-withdrawing nitro group with the aromatic phenoxy moiety, linked via an ethyl spacer.

Properties

CAS No.

75912-69-5

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]imidazole

InChI

InChI=1S/C11H11N3O3/c15-14(16)10-1-3-11(4-2-10)17-8-7-13-6-5-12-9-13/h1-6,9H,7-8H2

InChI Key

VADAYXNUIPCDLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCN2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-[2-(4-Nitrophenoxy)ethyl]imidazole with structurally related imidazole derivatives:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
This compound 4-Nitrophenoxyethyl Nitro, ether, imidazole ~265 (calculated) Potential electron-deficient scaffold for catalysis or drug design N/A
1-(4-Nitrophenyl)-1H-imidazole 4-Nitrophenyl (direct attachment) Nitro, imidazole ~189 (calculated) Research applications; higher electron-withdrawing effect due to direct nitro attachment
Fexinidazole (1-methyl-2-[[4-(methylthio)phenoxy]methyl]-5-nitro-1H-imidazole) Methylthiophenoxymethyl, nitro Nitro, thioether, imidazole 279.31 Antiparasitic drug; nitro group critical for bioactivity
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole Sulfonyl, nitro, methoxy Sulfonyl, nitro, ether, imidazole ~340 (calculated) Enhanced polarity due to sulfonyl group; potential antimicrobial applications
4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole Thienyl, methylbenzyl Heteroaromatic, benzyl, imidazole ~268 (calculated) Modified electronic profile due to thienyl; possible use in materials science

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenoxy group in the target compound introduces significant electron withdrawal, comparable to sulfonyl derivatives (e.g., ) but less pronounced than direct nitro attachment (). This affects reactivity in electrophilic substitutions or catalytic processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.